molecular formula C9H6FNO2S B2864839 4-Methoxycarbonyl-2-fluorophenylisothiocyanate CAS No. 1027513-36-5

4-Methoxycarbonyl-2-fluorophenylisothiocyanate

Cat. No.: B2864839
CAS No.: 1027513-36-5
M. Wt: 211.21
InChI Key: OFQYGASRCYMAOF-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-2-fluorophenylisothiocyanate is a chemical compound with the molecular formula C9H6FNO2S and a molecular weight of 211.21 g/mol It is characterized by the presence of a methoxycarbonyl group, a fluorine atom, and an isothiocyanate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonyl-2-fluorophenylisothiocyanate typically involves the reaction of 4-methoxycarbonyl-2-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:

    Starting Material: 4-Methoxycarbonyl-2-fluoroaniline

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: 0°C to room temperature

    Reaction Time: Several hours

The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonyl-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as primary and secondary amines.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

    Temperature: Room temperature to reflux conditions

Major Products

The major products formed from the reactions of this compound include thiourea derivatives, thiocarbamates, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Methoxycarbonyl-2-fluorophenylisothiocyanate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxycarbonyl-2-fluorophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules. This reactivity can lead to the formation of covalent bonds with amino acids in proteins, thereby modifying their structure and function. The compound’s ability to form stable thiourea and thiocarbamate derivatives makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycarbonylphenylisothiocyanate: Lacks the fluorine atom, resulting in different reactivity and properties.

    2-Fluorophenylisothiocyanate: Lacks the methoxycarbonyl group, affecting its solubility and reactivity.

    Phenylisothiocyanate: Lacks both the methoxycarbonyl and fluorine groups, making it less versatile in certain applications.

Uniqueness

4-Methoxycarbonyl-2-fluorophenylisothiocyanate is unique due to the presence of both the methoxycarbonyl and fluorine groups. These functional groups enhance its reactivity and solubility, making it a valuable compound in various synthetic and research applications. The combination of these groups also allows for the fine-tuning of its chemical properties, enabling its use in the development of specialized materials and pharmaceuticals .

Properties

IUPAC Name

methyl 3-fluoro-4-isothiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQYGASRCYMAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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